molecular formula C18H23N3O2 B3039557 Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate CAS No. 1189732-50-0

Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate

Cat. No. B3039557
CAS RN: 1189732-50-0
M. Wt: 313.4
InChI Key: PNGTZVGPWOEXFR-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with an ethyl carboxylate group and a cyclopentylamino group. Quinoxalines are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoxaline core, followed by the introduction of the cyclopentylamino and ethyl carboxylate groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms. The ethyl carboxylate group would be attached to one of the carbon atoms in the quinoxaline ring, and the cyclopentylamino group would be attached to another carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoxaline ring, the ethyl carboxylate group, and the cyclopentylamino group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl carboxylate group could make the compound more polar, which would affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its physical and chemical properties, and how these properties can be manipulated for specific applications .

properties

IUPAC Name

ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-4-23-18(22)16-17(19-13-7-5-6-8-13)21-15-10-12(3)11(2)9-14(15)20-16/h9-10,13H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGTZVGPWOEXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)N=C1NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclopentylamino)-6,7-dimethylquinoxaline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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